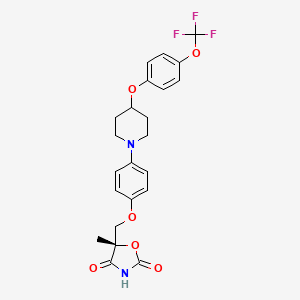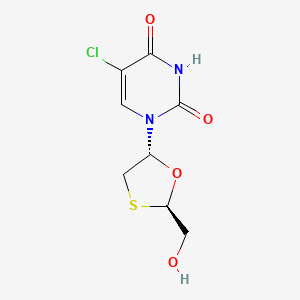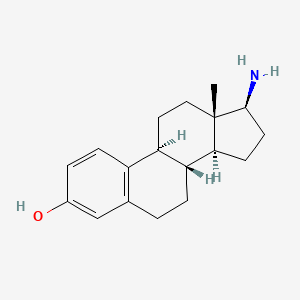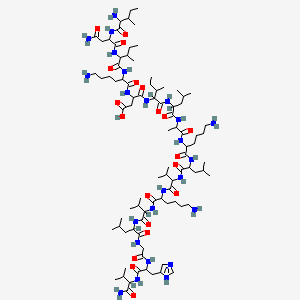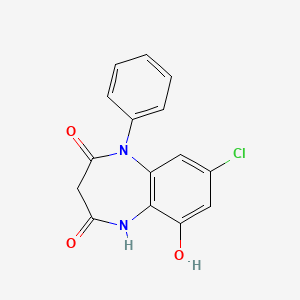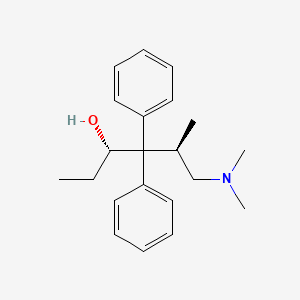
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)- is a chiral alcohol compound with a complex structure. It is characterized by the presence of a dimethylamino group, a methyl group, and two phenyl groups attached to the hexanol backbone. The compound’s stereochemistry is defined by the (3S,5R) configuration, which contributes to its unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)- typically involves multi-step organic reactions. One common approach is the asymmetric reduction of a corresponding ketone precursor using chiral catalysts. The reaction conditions often include:
Catalysts: Chiral catalysts such as BINAP-Ru complexes.
Solvents: Organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: Controlled temperatures ranging from -20°C to room temperature.
Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction to alkanes using strong reducing agents.
Substitution: Nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, PCC (Pyridinium chlorochromate).
Reducing Agents: NaBH4, LiAlH4.
Solvents: THF, DCM, ethanol.
Temperature: Reactions are typically conducted at room temperature or under reflux conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of new substituted derivatives.
Applications De Recherche Scientifique
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexanol, 5-methyl-: A simpler analog without the dimethylamino and diphenyl groups.
(3S,5R)-3-Chloro-5-methylcyclohexene: A structurally related compound with a chloro group instead of the dimethylamino group.
Uniqueness
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)- is unique due to its specific stereochemistry and the presence of both dimethylamino and diphenyl groups
Propriétés
Numéro CAS |
26533-05-1 |
|---|---|
Formule moléculaire |
C21H29NO |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
(3S,5R)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m0/s1 |
Clé InChI |
UKKMLFPHCPRNJI-PXNSSMCTSA-N |
SMILES isomérique |
CC[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C)O |
SMILES canonique |
CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


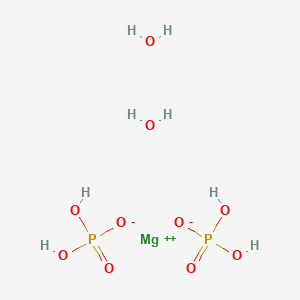
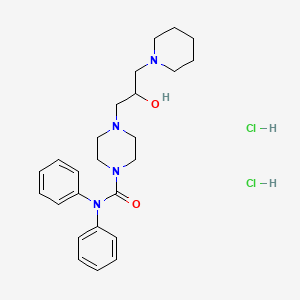
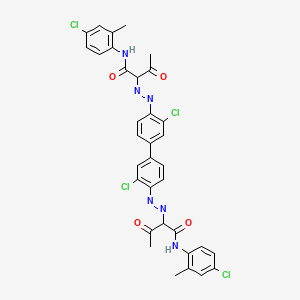
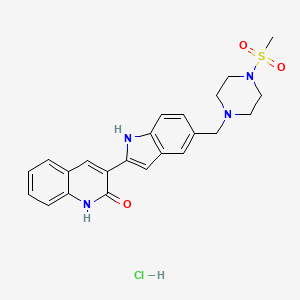
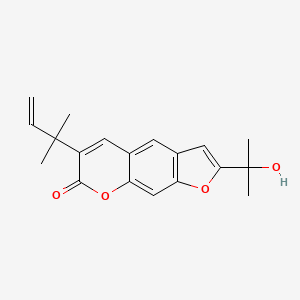
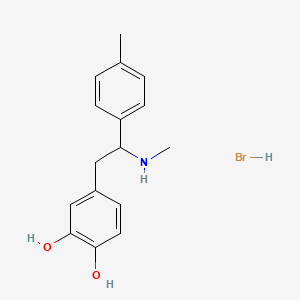
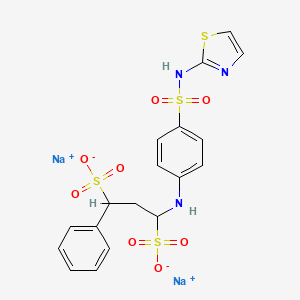
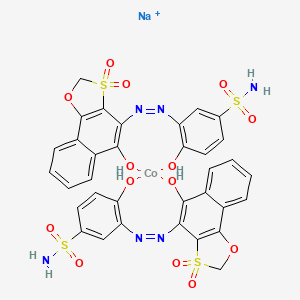
![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)
